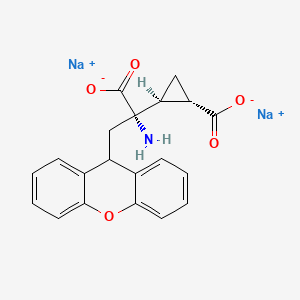
LY 341495 disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Highly potent and selective group II metabotropic glutamate receptor antagonist.
Applications De Recherche Scientifique
Biological Absorption and Excretion Patterns LY 341495 disodium salt's absorption, excretion, and metabolism patterns have been thoroughly investigated in various species, including humans. These studies have shown that the compound exhibits rapid excretion through bile and urine after intravenous administration. Notably, the substance is predominantly excreted in unchanged form, highlighting its stability in biological systems. For instance, when administered orally, a significant portion is recovered from feces, indicating minimal absorption from the gastrointestinal tract (Walker, Richards, & Paterson, 1971).
Threshold Sensitivity in Salt Reduction Research has explored the potential of using this compound in understanding human sensitivity to sodium chloride reduction. This is particularly relevant in efforts to reduce sodium intake without impacting food flavor, a critical factor in processed food manufacturing and overall public health (Bobowski & Vickers, 2012).
Impact on Drug Efficacy and Safety The efficacy and safety of this compound in drug formulations have been studied. It's been found that the inclusion of this compound in oral hygiene products like toothpaste and mouthwash does not increase their irritant potential. Moreover, it's deemed safe for consumer use in specified concentrations, underlining its potential in consumer healthcare products (Nixon, Buehler, & Newmann, 1972).
Applications in Ophthalmology The effects of this compound on ocular health have also been a subject of study. For instance, research has demonstrated that specific derivatives can influence the concentration of mucin-like substances in tears, offering insights into potential therapeutic applications for eye health (Shigeyasu, Hirano, Akune, & Yamada, 2015).
Propriétés
Formule moléculaire |
C20H17NNa2O5 |
|---|---|
Poids moléculaire |
397.33 |
Nom IUPAC |
disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H19NO5.2Na/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17;;/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25);;/q;2*+1/p-2/t13-,15-,20-;;/m0../s1 |
SMILES |
C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |
Synonymes |
(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid disodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




